4-Mercaptobenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

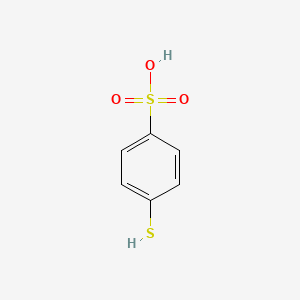

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBNVDPBWRTOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221537 | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-41-0 | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7134-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE7V2EW58L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Mercaptobenzenesulfonic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-Mercaptobenzenesulfonic acid. The information is curated for professionals in research and development, with a focus on data-driven insights and practical experimental guidance.

Chemical Identity and Physical Properties

This compound, also known as 4-sulfidobenzenosulfonic acid, is an aromatic organic compound containing both a sulfonic acid and a thiol functional group.[1] These functional groups impart distinct chemical characteristics to the molecule, making it a subject of interest in various chemical and pharmaceutical applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-sulfanylbenzenesulfonic acid | [1] |

| CAS Number | 7134-41-0 | [1] |

| Molecular Formula | C₆H₆O₃S₂ | [1] |

| Molecular Weight | 190.24 g/mol | [2] |

| Appearance | Solid (Physical form) | [2] |

| Melting Point | 251-253 °C | |

| Boiling Point | Decomposes before boiling (Predicted) | |

| Solubility | Soluble in water and polar organic solvents like ethanol. Insoluble in nonpolar solvents. | [2][3][4][5][6] |

| pKa (Sulfonic Acid Group) | < 0 (Estimated based on benzenesulfonic acid, pKa ≈ -2.8 to 0.7) | [7] |

| pKa (Thiol Group) | ~6-7 (Estimated based on thiophenol, pKa ≈ 6.6) | [1] |

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) and a thiol group (-SH) at the para position (positions 1 and 4).

Table 2: Structural Identifiers for this compound

| Identifier | Representation | Source(s) |

| SMILES | C1=CC(=CC=C1S)S(=O)(=O)O | [1] |

| InChI | InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) | [1] |

| InChIKey | ULBNVDPBWRTOPN-UHFFFAOYSA-N | [1] |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Structure of this compound

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-chlorobenzenesulfonyl chloride. This multi-step process is outlined below.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow from Chlorobenzene.

Step 1: Synthesis of 4-Chlorobenzenesulfonyl Chloride

This intermediate can be synthesized by the reaction of chlorobenzene with an excess of chlorosulfonic acid.[1]

-

Materials: Chlorobenzene, Chlorosulfonic acid.

-

Procedure: Slowly add chlorobenzene to a stirred, cooled solution of excess chlorosulfonic acid. The reaction is typically carried out at a controlled temperature to prevent side reactions. After the addition is complete, the reaction mixture is stirred for a specified period. The product is then isolated by carefully pouring the reaction mixture onto crushed ice, followed by filtration and washing of the precipitated solid.

Step 2: Reduction of 4-Chlorobenzenesulfonyl Chloride to this compound

The sulfonyl chloride is then reduced to the corresponding thiol. A common reducing agent for this transformation is zinc dust in an acidic medium.

-

Materials: 4-Chlorobenzenesulfonyl chloride, Zinc dust, Sulfuric acid.

-

Procedure: A suspension of 4-chlorobenzenesulfonyl chloride in a suitable solvent (e.g., aqueous ethanol) is treated with zinc dust. Dilute sulfuric acid is then added portion-wise while maintaining a controlled temperature. The reaction is monitored until the starting material is consumed.

Purification by Recrystallization

The crude this compound can be purified by recrystallization. The choice of solvent is critical for effective purification. Given its polar nature, water or aqueous alcohol mixtures are potential recrystallization solvents.

-

General Procedure:

-

Dissolve the crude solid in a minimum amount of hot solvent.

-

If colored impurities are present, treat the hot solution with a small amount of activated carbon and filter hot through a fluted filter paper.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Complete the crystallization by cooling in an ice bath.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Table 3: Analytical Methods for Characterization

| Technique | Expected Observations |

| Melting Point | A sharp melting point close to the literature value indicates high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, with splitting patterns corresponding to a 1,4-disubstituted benzene ring, and a peak for the thiol proton. |

| ¹³C NMR | The spectrum should display the expected number of signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing sulfonic acid group and the electron-donating thiol group. |

| FT-IR | The spectrum should exhibit characteristic absorption bands for the O-H stretch of the sulfonic acid, S=O stretches, S-O stretch, and the S-H stretch of the thiol group. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Spectral Data (Predicted and from Related Compounds)

Table 4: Predicted/Related Spectral Data

| Technique | Region/Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~7.2-7.8 | Aromatic protons (two doublets) |

| ~3.4 | Thiol proton (-SH) | |

| ~12-13 | Sulfonic acid proton (-SO₃H) (often broad and may exchange with solvent) | |

| ¹³C NMR | ~125-145 | Aromatic carbons |

| FT-IR (cm⁻¹) | ~3400-3500 (broad) | O-H stretch (sulfonic acid) |

| ~2550-2600 (weak) | S-H stretch (thiol) | |

| ~1250-1120 and ~1080-1010 | S=O and S-O stretches (sulfonic acid) |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2]

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

This guide provides a foundational understanding of the chemical properties, structure, and handling of this compound. For specific applications, further research and experimental validation are recommended.

References

- 1. Page loading... [wap.guidechem.com]

- 2. rsc.org [rsc.org]

- 3. 4-Mercaptobenzoic acid(1074-36-8) 1H NMR [m.chemicalbook.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Synthesis and Purification of 4-Mercaptobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Mercaptobenzenesulfonic acid, a crucial building block in various pharmaceutical and chemical applications. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data to enable the successful preparation of this compound in a laboratory setting.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from sulfanilic acid (4-aminobenzenesulfonic acid). The first step is the diazotization of the amino group to form a diazonium salt, which is then subsequently reduced to the desired thiol.

Chemical Principles

The synthesis pathway relies on two fundamental reactions in organic chemistry:

-

Diazotization: A primary aromatic amine, in this case, sulfanilic acid, reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), to form a diazonium salt. This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Reduction of the Diazonium Salt: The diazonium group is a good leaving group (as N₂) and can be replaced by a variety of functional groups. For the synthesis of thiols, a common method is the reduction of the diazonium salt. While several reducing agents can be employed for the reduction of related sulfonyl chlorides, a xanthate-based reduction is often preferred for converting diazonium salts to thiols. This involves the reaction of the diazonium salt with a xanthate salt (e.g., potassium ethyl xanthate) followed by hydrolysis. A more direct reduction can be achieved using reagents like sodium sulfide or stannous chloride, although these may present challenges in terms of side reactions and purification.

Experimental Protocol: Synthesis via Diazotization of Sulfanilic Acid

This protocol details the synthesis of this compound starting from sulfanilic acid.

Step 1: Diazotization of Sulfanilic Acid

-

In a 250 mL beaker, dissolve 17.3 g (0.1 mol) of sulfanilic acid in 100 mL of a 5% sodium carbonate solution.

-

In a separate 100 mL beaker, prepare a solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water.

-

Cool both solutions to 0-5 °C in an ice bath.

-

Slowly add the sodium nitrite solution to the sulfanilic acid solution with constant stirring, ensuring the temperature remains below 5 °C.

-

In a separate flask, prepare a solution of 25 mL of concentrated hydrochloric acid in 50 mL of crushed ice.

-

Slowly and carefully add the cold sulfanilic acid/sodium nitrite mixture to the hydrochloric acid solution with vigorous stirring. The temperature should be maintained at 0-5 °C.

-

The formation of a white precipitate of 4-sulfobenzenediazonium chloride indicates the completion of the diazotization reaction. This suspension is used directly in the next step.

Step 2: Reduction of 4-Sulfobenzenediazonium Chloride

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 24 g (0.15 mol) of potassium ethyl xanthate in 100 mL of water.

-

Cool the xanthate solution to 10-15 °C in an ice-water bath.

-

Slowly add the cold suspension of 4-sulfobenzenediazonium chloride from Step 1 to the potassium ethyl xanthate solution over a period of 30-45 minutes, maintaining the temperature between 10-15 °C. Vigorous stirring is essential during the addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours. A yellowish precipitate of the xanthate ester intermediate will form.

-

Filter the intermediate and wash it with cold water.

Step 3: Hydrolysis of the Xanthate Ester

-

Transfer the moist xanthate ester intermediate to a 500 mL round-bottom flask.

-

Add a solution of 20 g of sodium hydroxide in 150 mL of water.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the crude this compound.

-

Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold water.

Quantitative Data

| Parameter | Value |

| Starting Material | Sulfanilic Acid |

| Molar Mass ( g/mol ) | 173.19 |

| Amount (g) | 17.3 |

| Moles | 0.1 |

| Reagents | |

| Sodium Nitrite (g) | 7.2 |

| Potassium Ethyl Xanthate (g) | 24 |

| Sodium Hydroxide (g) | 20 |

| Product | This compound |

| Molar Mass ( g/mol ) | 190.22 |

| Theoretical Yield (g) | 19.02 |

| Typical Crude Yield | 75-85% |

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, side products, and inorganic salts. Purification is essential to obtain a high-purity final product suitable for research and development applications. Recrystallization is the most effective method for purifying this compound.

Chemical Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For this compound, which is a polar and water-soluble compound, a mixed solvent system or the use of water with pH adjustment is often necessary for effective purification.

Experimental Protocol: Recrystallization

-

Transfer the crude this compound to a beaker of appropriate size.

-

Add a minimal amount of hot deionized water to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

-

Hot filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. The this compound will crystallize out.

-

To maximize the yield, cool the solution in an ice bath for at least 1 hour.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Quantitative Data

| Parameter | Value |

| Starting Material | Crude this compound |

| Purification Method | Recrystallization |

| Solvent | Deionized Water |

| Typical Recovery Yield | 80-90% |

| Expected Purity (by HPLC) | >98% |

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound from sulfanilic acid.

Purification Workflow for this compound

Caption: Recrystallization workflow for purifying this compound.

Solubility Profile of 4-Mercaptobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Mercaptobenzenesulfonic acid (also known as 4-sulfanylylbenzenesulfonic acid). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information and data for structurally analogous compounds. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of solid organic acids, which can be readily adapted for this compound.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pH. The principle of "like dissolves like" is a key concept, suggesting that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound, with its polar sulfonic acid and mercapto functional groups, is anticipated to exhibit higher solubility in polar solvents.

Quantitative Solubility Data

| Compound Name | Solvent | Temperature (°C) | Solubility |

| 4-Aminobenzenesulfonic acid (Sulfanilic acid) | Water | 20 | ~1 g/100 mL |

| Water | 30 | ~1.45 g/100 mL | |

| Water | 40 | ~1.94 g/100 mL | |

| Ethanol | - | Insoluble | |

| Ether | - | Insoluble | |

| 4-Hydroxybenzenesulfonic acid | Water | - | Highly Soluble |

| Organic Solvents | - | Limited Solubility |

Note: The data presented for analogous compounds should be used as an estimation of the solubility profile of this compound. Experimental verification is crucial for precise applications.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound, such as this compound, in various solvents. The shake-flask method is a widely accepted and robust technique for this purpose.[1][2][3][4]

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a specific temperature.

Materials:

-

Solid this compound (or other compound of interest)

-

Selected solvents (e.g., water, methanol, ethanol, acetone)

-

Analytical balance

-

Spatula

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Syringes

-

Volumetric flasks

-

Appropriate analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove all undissolved solid particles.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the solute.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental workflows described in this guide.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for qualitative solubility classification of an organic compound.

References

In-Depth Technical Guide: Safety and Handling Precautions for 4-Mercaptobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Mercaptobenzenesulfonic acid (CAS No. 7134-41-0), a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its toxic and irritant properties.

GHS Hazard Statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Signal Word: Danger

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for risk assessment and the implementation of appropriate safety measures.

| Property | Value | Reference |

| Chemical Formula | C₆H₆O₃S₂ | [2] |

| Molecular Weight | 190.2 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 251-253°C | [1] |

| Density | 1.524±0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.75±0.50 (Predicted) | [1] |

No specific quantitative toxicity data such as LD50 or LC50 values were found in the provided search results.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the compound.

Handling

-

Ventilation: Use only outdoors or in a well-ventilated area.[3] Ensure adequate ventilation, especially in confined areas.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product. Avoid contact with skin, eyes, and clothing.[3]

-

Dust Formation: Avoid breathing dust.[3] Avoid dust formation.[3]

Storage

-

Conditions: Store in a well-ventilated place. Keep the container tightly closed.[3] Store locked up.[3]

-

Atmosphere: Store under an inert atmosphere at room temperature.

-

Incompatible Materials: Keep away from strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure. The following are general recommendations; however, a site-specific risk assessment should be conducted to determine the exact requirements.

| PPE Category | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Tight-sealing safety goggles are recommended. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Handle with impervious gloves. |

| Respiratory Protection | If dusts are generated, a NIOSH-approved respirator for dusts should be worn. |

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

Skin Contact: If on skin, wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), and Sulfur oxides.[3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[3] Use personal protective equipment as required.[3] Avoid dust formation.[3]

-

Environmental Precautions: Should not be released into the environment.[3]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3] Keep in suitable, closed containers for disposal.[3]

Logical Workflows and Pathways

The following diagrams illustrate the logical relationships in handling this compound safely.

Caption: Logical workflow for the safe handling of hazardous chemicals.

Caption: Emergency first-aid procedures following exposure.

Experimental Protocols

Detailed experimental protocols for the safe handling of this compound are generally not available in standard safety data sheets. It is imperative that all researchers and scientists develop and adhere to Standard Operating Procedures (SOPs) specific to their experimental setups. These SOPs should be based on a thorough risk assessment that considers the quantity of the substance being used, the nature of the experiment (e.g., heating, aerosol generation), and the available engineering controls.

Key elements to include in an experimental SOP:

-

A detailed description of the procedure involving this compound.

-

A comprehensive list of all required PPE.

-

Step-by-step instructions for the safe addition, handling, and disposal of the compound.

-

Emergency procedures specific to the experiment.

-

Designated personnel and their responsibilities.

By following these guidelines and incorporating them into laboratory-specific safety protocols, researchers, scientists, and drug development professionals can work safely with this compound.

References

An In-depth Technical Guide to 4-Mercaptobenzenesulfonic Acid (CAS: 7134-41-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-mercaptobenzenesulfonic acid (4-MBSA), a bifunctional organic compound with the CAS number 7134-41-0. This document consolidates critical information regarding its chemical and physical properties, synthesis, and applications, with a particular focus on its utility in nanotechnology and materials science. Safety and handling information is also provided. While direct applications in drug development and well-defined roles in biological signaling pathways are not extensively documented in current literature, its unique properties as a surface modifier and stabilizing agent for nanoparticles suggest potential for future exploration in these areas.

Chemical and Physical Properties

This compound is a solid organic compound characterized by the presence of both a thiol (-SH) and a sulfonic acid (-SO₃H) functional group attached to a benzene ring. These groups impart unique chemical reactivity and physical properties to the molecule.

Tabulated Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 7134-41-0 | [1][2] |

| Molecular Formula | C₆H₆O₃S₂ | [2][3] |

| Molecular Weight | 190.23 g/mol | [2] |

| IUPAC Name | 4-sulfanylbenzenesulfonic acid | [3] |

| Synonyms | p-Mercaptobenzenesulfonic acid, 4-Thiophenol-sulfonsaeure | |

| Appearance | White solid | [4] |

| Purity | Typically ≥95% | [3][4] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

| InChI Key | ULBNVDPBWRTOPN-UHFFFAOYSA-N | [3] |

| SMILES | O=S(=O)(O)C1=CC=C(S)C=C1 | [4] |

Note: Specific quantitative data such as melting point, boiling point, density, and pKa values for this compound are not consistently reported across publicly available sources. Researchers should consult specific supplier documentation for lot-specific data.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR and ¹³C NMR: Predicted NMR spectra are available in chemical databases. Experimental spectra would show characteristic peaks for the aromatic protons and carbons, with shifts influenced by the electron-withdrawing sulfonic acid group and the electron-donating thiol group.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the sulfonic acid, S-H stretch of the thiol, S=O stretches of the sulfonate group, and various C-H and C=C vibrations of the benzene ring.

-

UV-Vis Spectroscopy: Aromatic compounds like 4-MBSA will show absorption bands in the UV region.

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the search results, a general synthetic route can be inferred from related compounds. A common method for introducing a thiol group to an aromatic ring is through the reduction of a sulfonyl chloride or via a diazotization reaction of the corresponding aniline, followed by reaction with a sulfur-containing nucleophile.

A plausible synthetic pathway could involve the sulfonation of thiophenol or the reduction of 4-chlorobenzenesulfonic acid.

Applications

The primary application of this compound lies in surface science and nanotechnology, leveraging its bifunctional nature.

Surface Functionalization of Nanoparticles

The thiol group of 4-MBSA exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag).[5] This allows for the formation of self-assembled monolayers (SAMs) on the nanoparticle surface. The sulfonic acid group, being highly polar and ionizable, provides electrostatic stability, preventing aggregation of the nanoparticles in aqueous solutions. This dual functionality makes 4-MBSA an excellent capping and stabilizing agent.

Electrochemistry

The presence of both a thiol for surface anchoring and a charged sulfonic acid group makes 4-MBSA a molecule of interest in electrochemical studies. It can be used to modify electrode surfaces to study electron transfer processes and to develop electrochemical sensors.

Potential in Drug Delivery and Biomedical Applications

While direct applications in drug development are not established, the use of 4-MBSA in functionalizing nanoparticles opens avenues for biomedical applications. Nanoparticles stabilized with 4-MBSA can be further conjugated with biomolecules such as antibodies or peptides for targeted drug delivery or diagnostic purposes. The sulfonic acid group can also influence the interaction of the nanoparticles with biological systems.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the available literature. However, protocols for the closely related compound, 4-mercaptobenzoic acid (4-MBA), in nanoparticle functionalization can be adapted. The key difference lies in the functional group providing solubility and charge (sulfonic acid vs. carboxylic acid).

General Protocol for Functionalization of Gold Nanoparticles

This is a generalized procedure and requires optimization for specific applications.

-

Synthesis of Gold Nanoparticles: Prepare colloidal gold nanoparticles (e.g., by citrate reduction of HAuCl₄).

-

Preparation of 4-MBSA Solution: Prepare a dilute aqueous solution of this compound. The concentration will depend on the desired surface coverage and nanoparticle concentration.

-

Functionalization: Add the 4-MBSA solution to the colloidal gold solution while stirring. The thiol groups will spontaneously bind to the gold surface.

-

Purification: Remove excess 4-MBSA and byproducts by centrifugation and resuspension of the functionalized nanoparticles in a suitable buffer.

-

Characterization: Confirm the functionalization using techniques such as UV-Vis spectroscopy (monitoring the plasmon peak), dynamic light scattering (DLS) for size and stability, and Fourier-transform infrared spectroscopy (FTIR) to identify the sulfonic acid groups on the surface.

Biological Activity and Signaling Pathways

There is currently no significant body of literature describing the specific biological activities of this compound or its direct involvement in modulating cellular signaling pathways. Its effects would likely be indirect, mediated by its role as a component of a larger system, such as a functionalized nanoparticle. The highly charged sulfonate group would be expected to influence the interactions of such nanoparticles with cell membranes and proteins. Further research is required to elucidate any specific biological roles.

Safety and Handling

This compound is classified as a hazardous substance.

Hazard Identification

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Danger[3]

-

Hazard Statements:

Precautionary Measures

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep under an inert atmosphere.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Diagrams

Logical Relationship of 4-MBSA Properties and Applications

References

- 1. This compound | C6H6O3S2 | CID 97488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 7134-41-0 [sigmaaldrich.com]

- 4. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Mercaptobenzenesulfonic Acid for Researchers, Scientists, and Drug Development Professionals

An Introduction to 4-Mercaptobenzenesulfonic Acid: A Versatile Building Block in Chemical Synthesis and Research

This compound, also known as 4-sulfanylbenzenesulfonic acid, is an organosulfur compound with the chemical formula C₆H₆O₃S₂. This bifunctional molecule, featuring both a thiol (-SH) and a sulfonic acid (-SO₃H) group attached to a benzene ring, holds significant interest for researchers and professionals in drug development and various scientific fields. Its unique chemical architecture allows it to participate in a diverse range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules and functional materials. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with insights into its synthesis and potential applications.

Core Physical and Chemical Characteristics

The distinct properties of this compound are dictated by the interplay of its aromatic ring, the nucleophilic thiol group, and the strongly acidic sulfonic acid moiety. A summary of its key physical and chemical data is presented below.

| Property | Value | Reference |

| IUPAC Name | 4-sulfanylbenzenesulfonic acid | [1] |

| CAS Number | 7134-41-0 | [1] |

| Molecular Formula | C₆H₆O₃S₂ | [1] |

| Molecular Weight | 190.24 g/mol | |

| Appearance | Solid | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available | |

| pKa | Data not readily available |

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While comprehensive experimental protocols are not widely published, typical analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the electron-withdrawing sulfonic acid group and the electron-donating thiol group. The thiol proton would also exhibit a distinct signal.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments within the molecule, providing further structural confirmation.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the sulfonic acid, the S-H stretch of the thiol group, S=O stretches of the sulfonate, and various C-H and C=C vibrations of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation patterns, aiding in structural elucidation.

A detailed experimental protocol for acquiring and interpreting these spectra would follow standard laboratory procedures for organic compound analysis.

Synthesis and Purification

While specific, detailed, and readily available protocols for the synthesis of this compound are scarce in publicly accessible literature, a general synthetic strategy can be inferred from related chemical transformations. A plausible approach involves the sulfonation of thiophenol or the introduction of a thiol group onto a pre-existing benzenesulfonic acid derivative.

Hypothetical Synthesis Workflow:

References

Key applications of 4-Mercaptobenzenesulfonic acid in materials science

An In-depth Technical Guide to the Key Applications of 4-Mercaptobenzenesulfonic Acid in Materials Science

Abstract

This compound (4-MBS) is a bifunctional aromatic molecule featuring a thiol (-SH) group and a sulfonic acid (-SO₃H) group. This unique structure makes it a compelling candidate for surface modification and the functionalization of nanomaterials. The thiol group provides a strong anchor to noble metal surfaces such as gold and silver, while the terminal sulfonic acid group imparts a permanent negative charge and high hydrophilicity over a wide pH range. This technical guide explores the core applications of 4-MBS in materials science, drawing parallels from its extensively studied carboxylic acid analog, 4-mercaptobenzoic acid (4-MBA). It covers surface functionalization via self-assembled monolayers (SAMs), nanoparticle stabilization, and potential uses in catalysis and sensor development. Detailed experimental protocols and quantitative data are provided to support researchers and scientists in leveraging the distinct properties of 4-MBS.

Introduction

This compound (4-MBS) is an organosulfur compound whose structure consists of a benzene ring functionalized with a thiol and a sulfonic acid group at the para positions. The thiol group is known for its high affinity for noble metal surfaces, forming strong, covalent-like Au-S or Ag-S bonds. This interaction is the foundation for creating well-ordered, stable self-assembled monolayers (SAMs).

The key to 4-MBS's unique potential lies in its sulfonic acid terminus. Unlike its carboxylic acid counterpart (4-MBA), which has a pKa of ~4-5, sulfonic acids are highly acidic with a pKa typically below 0. This means the terminal group of 4-MBS is deprotonated and negatively charged (-SO₃⁻) across virtually the entire aqueous pH range. This property is highly advantageous for applications requiring:

-

Stable Colloidal Dispersions: The permanent negative charge provides strong electrostatic repulsion between nanoparticles, preventing aggregation in various ionic strength solutions.

-

Hydrophilic Surfaces: The sulfonate group strongly interacts with water, rendering surfaces highly wettable.

-

Controlled Surface Chemistry: A consistent surface charge, independent of minor pH fluctuations, is crucial for predictable interactions in sensing and catalytic applications.

While direct research on 4-MBS is not as prevalent as for 4-MBA, its structural similarity allows for well-founded extrapolation of its utility in several key areas of materials science.

Core Applications in Materials Science

Surface Functionalization with Self-Assembled Monolayers (SAMs)

The most prominent application for aromatic thiols is the formation of SAMs on noble metal substrates. The thiol group chemisorbs onto the metal, while the phenyl rings arrange into a densely packed layer, exposing the terminal functional group (sulfonic acid) to the environment.

Key Attributes of 4-MBS SAMs:

-

High Surface Energy and Wettability: The exposed sulfonate groups create a highly hydrophilic surface.

-

Controlled Interfacial Properties: SAMs of 4-MBS can be used to control electrode-electrolyte interfaces, direct the growth of subsequent layers, and prevent non-specific protein adsorption.

-

Electrochemical Applications: The charged surface can influence electron transfer rates and be used to electrostatically attract positively charged species for sensing or catalysis. Electrochemical studies on the analogous 4-MBA show that the terminal group can be protonated or deprotonated by applying an electric potential, an effect highly dependent on electrolyte pH.

// Graph attributes graph [bgcolor="transparent", size="10,5!", ratio=fill]; }

Caption: Experimental workflow for forming a 4-MBS self-assembled monolayer (SAM) on a gold substrate.

Nanoparticle Synthesis and Stabilization

4-MBS can be used as a capping agent to stabilize metal nanoparticles (e.g., AuNPs, AgNPs) during and after synthesis. The thiol group binds to the nanoparticle surface, while the charged sulfonate groups extend into the solvent, providing electrostatic stabilization that prevents aggregation.

This approach is analogous to the use of 4-MBA, which has been employed to create stable nanoparticle solutions for various applications, including colorimetric sensors and Surface-Enhanced Raman Spectroscopy (SERS). The use of 4-MBS would offer superior stability over a broader pH range due to its permanently charged nature. Research on the related compound 4-hydrazinobenzenesulfonic acid has shown it can significantly improve the aqueous dispersibility of functionalized graphene oxide to 13.49 mg/mL.[1]

// Graph attributes graph [bgcolor="transparent", size="10,4!", ratio=fill]; }

Caption: Logical workflow for the functionalization of nanoparticles with 4-MBS via ligand exchange.

Applications in Catalysis

Nanoparticles functionalized with sulfonic acid groups can act as highly effective solid-acid catalysts. While 4-MBS itself has not been widely reported for this, silica-coated magnetic nanoparticles functionalized with propyl-sulfonic acid groups have been shown to be efficient and reusable catalysts for reactions like cellobiose hydrolysis.[2]

A potential application involves using 4-MBS-capped gold or platinum nanoparticles where the nanoparticle itself is the catalyst (e.g., for reduction reactions) and the 4-MBS layer serves multiple roles:

-

Stabilization: Prevents the catalytic nanoparticles from aggregating and losing activity.

-

Substrate Interaction: The charged sulfonate surface can pre-concentrate positively charged reactants near the catalytic surface, enhancing reaction rates.

Development of Electrochemical Sensors

The functionalization of electrode surfaces with 4-MBS SAMs is a promising strategy for creating electrochemical sensors. The negatively charged surface can be used for the selective detection of positive ions (e.g., heavy metals, neurotransmitters) through electrostatic accumulation.

This principle has been demonstrated effectively using 4-MBA. For instance, a sensor for Cu²⁺ was developed by self-assembling 4-MBA onto a gold electrode, where the carboxyl groups chelate with the copper ions.[3] A 4-MBS based sensor could offer higher sensitivity and a more stable baseline due to its consistent charge state.

Quantitative Data Summary

Direct quantitative data for 4-MBS is scarce in the literature. The following table summarizes key parameters for the analogous and well-studied 4-Mercaptobenzoic Acid (4-MBA) to provide a baseline for expected values.

| Parameter | Value | Substrate/System | Measurement Technique | Reference |

| Surface Coverage (θ) | 0.25 | Au(111) | STM, XPS, Electrochemistry | [4] |

| Adsorption Geometry | Arranged in a (√3×4) lattice | Au(111) | STM | [4] |

| Binding Group | Thiolate bond (Au-S) | Au(111) | XPS | [5] |

| Reductive Desorption Charge | 47.0 µC/cm² | Au(111) | Cyclic Voltammetry | [4] |

| SERS Detection Limit (LOD) | 72 ppb (for Thiram using 4-MBA as internal standard) | SiO₂@Au@4-MBA@Ag NPs | SERS | [6] |

| Power Density Enhancement | ~3x increase (330.61 mW/m²) | 4-MBA-AuNP on Carbon Foam | Microbial Fuel Cell | [7] |

Experimental Protocols

Protocol for Formation of a 4-MBS Self-Assembled Monolayer on Gold

This protocol is adapted from standard procedures for forming aromatic thiol SAMs on gold surfaces.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)

-

This compound sodium salt

-

Absolute Ethanol (200 proof)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION)

-

Clean glass vials with caps, tweezers, nitrogen gas line

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) in a fume hood.

-

Carefully remove the substrate and rinse thoroughly with copious amounts of DI water.

-

Rinse the substrate with ethanol and dry under a gentle stream of nitrogen gas. The surface should be hydrophilic and clean.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of 4-MBS sodium salt. Due to the sulfonic acid group, it is highly soluble in water, but a co-solvent system like 95:5 Ethanol:Water can be used to ensure substrate wetting.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

Place the clean, dry gold substrate in a glass vial.

-

Pour the 1 mM 4-MBS solution into the vial, ensuring the entire gold surface is submerged.

-

Seal the vial and leave it undisturbed at room temperature for 12-24 hours to allow for the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution using clean tweezers.

-

Rinse the surface thoroughly with the same solvent system (e.g., 95:5 Ethanol:Water) to remove any physisorbed molecules.

-

Perform a final rinse with pure ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

Store the functionalized substrate in a clean, dry environment (e.g., a desiccator) before characterization or use.

-

Protocol for Functionalization of Gold Nanoparticles with 4-MBS

This protocol describes the functionalization of pre-synthesized citrate-capped gold nanoparticles (AuNPs) via a ligand exchange process.

Materials:

-

Aqueous solution of citrate-capped AuNPs (~10-20 nm diameter)

-

This compound sodium salt

-

Deionized (DI) water

-

Microcentrifuge tubes, microcentrifuge

Procedure:

-

Solution Preparation:

-

Prepare a 10 mM stock solution of 4-MBS sodium salt in DI water.

-

-

Ligand Exchange Reaction:

-

In a microcentrifuge tube, add 1 mL of the citrate-capped AuNP solution.

-

Add the 4-MBS stock solution to the AuNPs to achieve a final 4-MBS concentration of approximately 0.1-1 mM. The optimal concentration may require titration.

-

Vortex the mixture gently and allow it to react at room temperature for at least 4-6 hours (or overnight) with gentle agitation to facilitate the exchange of citrate ions with 4-MBS on the AuNP surface.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The required speed and time will depend on the nanoparticle size (e.g., for 15 nm AuNPs, ~12,000 x g for 20 minutes).

-

Carefully remove the supernatant, which contains excess 4-MBS and displaced citrate ions.

-

Resuspend the nanoparticle pellet in a fresh volume of DI water by vortexing or sonicating briefly.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unreacted reagents.

-

-

Final Product:

-

After the final wash, resuspend the pellet of 4-MBS functionalized AuNPs in the desired volume of DI water.

-

The resulting solution should be stable against aggregation. Characterize the functionalized nanoparticles using techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), and Zeta Potential measurements to confirm stability and surface charge.

-

Conclusion

This compound is a highly promising but underutilized molecule in materials science. Its combination of a robust thiol anchor and a strongly acidic, permanently charged sulfonate group provides a powerful tool for tailoring surface properties. By creating highly hydrophilic, negatively charged surfaces on planar substrates and nanoparticles, 4-MBS is ideally suited for applications requiring stable aqueous colloidal dispersions, controlled electrochemical interfaces, and platforms for biosensing and catalysis. While direct experimental data remains limited, the extensive research on its 4-MBA analog provides a clear roadmap for its successful implementation. This guide offers the foundational knowledge and practical protocols for researchers to begin exploring the significant potential of 4-MBS in developing next-generation materials and devices.

References

- 1. mdpi.com [mdpi.com]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Modification of carbon foam with 4-mercaptobenzoic acid functionalised gold nanoparticles for an application in a yeast-based microbial fuel cell - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of the Sulfonic Acid Group in 4-Mercaptobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptobenzenesulfonic acid is a bifunctional organic molecule featuring both a thiol (-SH) and a sulfonic acid (-SO₃H) group attached to a benzene ring. This unique combination of functional groups imparts a range of physicochemical properties that make it a molecule of significant interest in various scientific and technological fields, including materials science, nanotechnology, and potentially drug development. The thiol group provides a strong anchoring point to noble metal surfaces, while the sulfonic acid group dictates the molecule's solubility, acidity, and interfacial behavior. This in-depth technical guide focuses on the critical role of the sulfonic acid group, providing a comprehensive overview of its influence on the molecule's properties and potential applications.

Core Physicochemical Influence of the Sulfonic Acid Group

The sulfonic acid moiety is a dominant force in defining the chemical character of this compound. Its primary contributions are high acidity and enhanced aqueous solubility.

Acidity: Sulfonic acids are among the strongest organic acids, with pKa values often in the negative range, comparable to mineral acids like sulfuric acid. This strong acidity is due to the high electronegativity of the sulfonyl group, which effectively delocalizes the negative charge of the conjugate base through resonance.

Solubility: The polarity and ability of the sulfonic acid group to form strong hydrogen bonds with water molecules confer high aqueous solubility to the molecule. This is a crucial property in many biological and pharmaceutical applications where delivery in an aqueous medium is required.

Data Presentation: Physicochemical Properties

Due to a notable scarcity of specific experimental data for this compound in publicly available literature, the following table includes predicted values and general properties of aryl sulfonic acids for contextual understanding.

| Property | This compound | General Aryl Sulfonic Acids | 4-Mercaptobenzoic Acid (for comparison) |

| Molecular Formula | C₆H₆O₃S₂ | R-C₆H₄-SO₃H | C₇H₆O₂S |

| Molecular Weight | 190.24 g/mol [1] | Variable | 154.19 g/mol |

| pKa | Predicted: ~ -0.75[2] | Generally < 0 | ~4.05 (Predicted)[3] |

| Aqueous Solubility | High (Expected) | Generally High | Low |

| Melting Point | 251-253 °C[2] | Variable | 215-224 °C[4] |

Note: The predicted pKa value for this compound suggests it is a very strong acid. This stands in stark contrast to the carboxylic acid group in 4-Mercaptobenzoic acid, highlighting the profound impact of the functional group on the molecule's acidic properties.

Role in Surface Modification and Nanotechnology

The bifunctional nature of this compound makes it an excellent candidate for surface modification of noble metal nanoparticles, particularly gold (Au) and silver (Ag). The thiol group forms a strong covalent bond with the metal surface, leading to the formation of self-assembled monolayers (SAMs). The sulfonic acid group, extending away from the surface, governs the interfacial properties of the functionalized nanoparticles.

Key Roles of the Sulfonic Acid Group in Surface Functionalization:

-

Colloidal Stability: The negatively charged sulfonate groups at neutral pH create electrostatic repulsion between nanoparticles, preventing aggregation and enhancing their stability in aqueous suspensions.

-

Hydrophilicity: The sulfonic acid groups render the nanoparticle surface highly hydrophilic, which is advantageous for biological applications where interaction with aqueous environments is necessary.

-

Bioconjugation: The sulfonic acid group, after activation, can be used as a handle for covalent attachment of biomolecules such as proteins, peptides, and nucleic acids.

Caption: Functionalization of a gold nanoparticle with this compound and subsequent bioconjugation.

Implications for Drug Development

The sulfonic acid group offers several advantages in the context of drug design and delivery:

-

Improved Pharmacokinetics: By increasing the water solubility of a drug candidate, the sulfonic acid group can enhance its bioavailability and facilitate formulation for intravenous administration.

-

Targeting Moieties: When incorporated into a larger molecule, the charged sulfonate group can influence interactions with biological targets, potentially improving binding affinity and specificity through electrostatic interactions.

-

Prodrug Strategies: The sulfonic acid group can be masked as a sulfonamide, which may be cleaved in vivo to release the active drug, offering a potential prodrug strategy.

Experimental Protocols

General Protocol for Synthesis of Aryl Sulfonic Acids via Sulfonation

Aromatic sulfonation is a common method for introducing a sulfonic acid group onto an aromatic ring.

Materials:

-

Aromatic precursor (e.g., Thiophenol, if stable)

-

Concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum)

-

Dehydrating agent (optional, e.g., thionyl chloride)

-

Appropriate solvent (e.g., nitrobenzene for deactivating precursors)

-

Neutralizing agent (e.g., sodium hydroxide or calcium carbonate)

Procedure:

-

The aromatic compound is heated with concentrated sulfuric acid. The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions.

-

To drive the reaction to completion, a dehydrating agent can be added to remove the water formed during the reaction.

-

The reaction mixture is then carefully poured onto ice to quench the reaction.

-

The sulfonic acid can be isolated by neutralization with a base to form the sulfonate salt, which can often be precipitated from the solution.

Note: The thiol group in this compound is susceptible to oxidation under the harsh conditions of sulfonation. Therefore, a multi-step synthesis where the thiol is protected or introduced after sulfonation is likely a more viable route.

General Protocol for Bioconjugation via Sulfonyl Chloride

This protocol outlines a two-step process for conjugating a sulfonic acid-containing molecule to a primary amine on a biomolecule.

Step 1: Formation of Sulfonyl Chloride

-

Dissolve the sulfonic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

-

Allow the reaction to proceed, typically for a few hours at room temperature.

-

Remove the solvent and excess chlorinating agent under reduced pressure to obtain the sulfonyl chloride.

Step 2: Conjugation to a Protein

-

Dissolve the protein in a suitable amine-free buffer at a slightly alkaline pH (e.g., pH 8.0-9.0).

-

Dissolve the freshly prepared sulfonyl chloride in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Add the sulfonyl chloride solution dropwise to the protein solution with gentle stirring.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

-

Purify the bioconjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

Caption: A hypothetical workflow for the preparation and characterization of a this compound-modified gold surface for bioconjugation.

Conclusion and Future Outlook

The sulfonic acid group is a defining feature of this compound, imparting high acidity, excellent water solubility, and a reactive handle for covalent modification. These properties make it a promising molecule for applications in materials science, particularly for the functionalization of nanoparticles to enhance their stability and biocompatibility, and in drug development for improving the pharmacokinetic profiles of therapeutic agents.

Despite its potential, there is a significant lack of specific experimental data for this compound in the scientific literature. Future research should focus on determining its fundamental physicochemical properties, such as its pKa and solubility, and on developing and validating detailed experimental protocols for its synthesis, surface modification, and bioconjugation. Such studies will be crucial for unlocking the full potential of this versatile molecule in a range of scientific and biomedical applications.

References

An In-depth Technical Guide to 4-Mercaptobenzenesulfonic Acid for Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a cornerstone of nanotechnology, enabling the development of sophisticated platforms for a myriad of biomedical applications, including targeted drug delivery, advanced imaging, and sensitive diagnostics. Among the diverse array of functionalizing agents, 4-Mercaptobenzenesulfonic acid (4-MBS) has emerged as a molecule of significant interest. Its unique bifunctional nature, possessing both a thiol group for robust anchoring to metallic nanoparticle surfaces and a sulfonic acid group to impart desirable surface properties, makes it an invaluable tool for researchers.

This technical guide provides a comprehensive overview of the use of this compound for the functionalization of gold and silver nanoparticles. It details the underlying principles, experimental protocols, characterization techniques, and potential applications, with a focus on providing actionable information for laboratory professionals.

Core Concepts of 4-MBS Functionalization

The utility of 4-MBS in nanoparticle science stems from its distinct chemical moieties:

-

Thiol Group (-SH): This sulfur-containing functional group exhibits a strong affinity for noble metal surfaces, such as gold (Au) and silver (Ag). This affinity leads to the formation of a stable, self-assembled monolayer on the nanoparticle surface through a strong gold-sulfur or silver-sulfur bond.

-

Sulfonic Acid Group (-SO3H): This highly acidic and hydrophilic group extends outward from the nanoparticle surface. It imparts a strong negative charge to the nanoparticles, leading to high colloidal stability due to electrostatic repulsion between particles, preventing aggregation. Furthermore, the sulfonic acid group provides a reactive handle for further conjugation or can be utilized for its inherent pH-responsive properties and ability to interact with biological molecules.

The process of functionalization involves the displacement of weakly bound capping agents, such as citrate ions, from the nanoparticle surface by the thiol group of 4-MBS. This ligand exchange process results in a stable, functionalized nanoparticle with a sulfonate-terminated surface.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the functionalization of nanoparticles. While specific data for 4-MBS is often application-dependent, the provided values, derived from studies on analogous systems, offer a valuable reference for expected outcomes.

| Parameter | Nanoparticle Type | Typical Values | Characterization Method |

| Hydrodynamic Diameter | Citrate-capped AuNPs | 10 - 30 nm | Dynamic Light Scattering (DLS) |

| 4-MBS Functionalized AuNPs | 15 - 40 nm (increase upon functionalization) | Dynamic Light Scattering (DLS) | |

| Zeta Potential | Citrate-capped AuNPs | -30 mV to -50 mV | Dynamic Light Scattering (DLS) |

| 4-MBS Functionalized AuNPs | -40 mV to -60 mV (more negative) | Dynamic Light Scattering (DLS) | |

| Surface Plasmon Resonance (SPR) Peak | Citrate-capped AuNPs | ~520 nm | UV-Vis Spectroscopy |

| 4-MBS Functionalized AuNPs | Red-shift of 2-10 nm | UV-Vis Spectroscopy | |

| Drug Loading Capacity (Example with Doxorubicin) | Sulfonic acid-functionalized mesoporous silica nanoparticles | 25 - 52 wt%[1] | Spectrophotometry |

Table 1: Physicochemical Properties of Functionalized Nanoparticles

| Parameter | Ligand-Target System | Typical Values | Measurement Technique |

| Dissociation Constant (KD) | Small molecule ligand on nanoparticle to protein target | 4 nM - 9 µM (multivalent)[2][3] | Surface Plasmon Resonance (SPR) |

| 4 to 9500-fold enhancement over free ligand[2][3] | |||

| Binding Affinity (KD) | Serum proteins to gold nanoparticles | 7.9 fM to 0.24 mM[4] | Various biophysical techniques |

Table 2: Binding Affinity Data

Experimental Protocols

This section provides detailed methodologies for the synthesis of gold nanoparticles and their subsequent functionalization with this compound.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

Materials:

-

Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

-

Trisodium citrate dihydrate solution (38.8 mM)

-

Deionized (DI) water (18.2 MΩ·cm)

-

All glassware must be scrupulously cleaned with aqua regia and rinsed with DI water.

Procedure:

-

In a clean flask equipped with a stir bar, bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.

-

Rapidly inject 5 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

-

Observe the color change of the solution from pale yellow to deep red, which indicates the formation of gold nanoparticles.

-

Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

-

Remove the flask from the heat source and allow it to cool to room temperature while stirring.

-

Store the resulting citrate-stabilized gold nanoparticles at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

Materials:

-

Citrate-stabilized gold nanoparticles (from Protocol 1)

-

This compound (4-MBS) solution (e.g., 1 mg/mL in DI water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge capable of pelleting nanoparticles

Procedure:

-

To the citrate-stabilized gold nanoparticle solution, add the 4-MBS solution. The molar excess of 4-MBS will influence the surface coverage and should be optimized for the specific application. A starting point is a 1000-fold molar excess relative to the gold nanoparticles.

-

Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange.

-

To purify the functionalized nanoparticles, centrifuge the solution. For approximately 15 nm AuNPs, a centrifugal force of 12,000 x g for 30 minutes is a good starting point.

-

Carefully remove the supernatant containing unbound 4-MBS and excess citrate.

-

Resuspend the nanoparticle pellet in PBS (pH 7.4).

-

Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unreacted reagents.

-

After the final wash, resuspend the 4-MBS functionalized AuNPs in the desired buffer for storage at 4°C.

Characterization of 4-MBS Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful functionalization and to understand the properties of the resulting nanoparticles.

-

UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance peak after functionalization indicates a change in the local refractive index around the nanoparticles, suggesting successful ligand exchange.

-

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and the zeta potential of the nanoparticles. An increase in the hydrodynamic diameter and a more negative zeta potential are expected after functionalization with 4-MBS.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of the sulfonic acid groups on the nanoparticle surface.

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental analysis of the nanoparticle surface, confirming the presence of sulfur from the thiol group of 4-MBS.

-

Transmission Electron Microscopy (TEM): TEM is used to visualize the size, shape, and monodispersity of the nanoparticles before and after functionalization.

Visualizations

Experimental Workflow

A schematic of the experimental workflow for synthesizing and functionalizing nanoparticles.

Cellular Uptake and Drug Delivery Pathway

References

- 1. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Binding Affinities of Serum Proteins to Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Self-Assembled Monolayers with 4-Mercaptobenzenesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, enabling the precise modification of material interfaces with a single layer of molecules. Among the diverse range of molecules utilized for SAM formation, sulfur-containing compounds, particularly thiols on gold surfaces, have garnered significant attention due to their robust and well-defined nature. This technical guide delves into the fundamental principles governing the formation, characterization, and application of self-assembled monolayers using 4-Mercaptobenzenesulfonic acid (4-MBS).

4-MBS is a particularly interesting molecule for surface functionalization due to its unique combination of a thiol group, which serves as a strong anchor to gold and other noble metal surfaces, and a terminal sulfonic acid group. This terminal group imparts a strong negative charge and high hydrophilicity to the surface, making 4-MBS SAMs highly relevant for a range of applications, including the development of biosensors, platforms for controlled drug delivery, and as models for studying interfacial phenomena. This guide will provide a comprehensive overview of the core principles of 4-MBS SAMs, detailed experimental protocols for their preparation and characterization, and a summary of key quantitative data to aid researchers in their endeavors.

Fundamental Principles of 4-MBS SAM Formation

The formation of a 4-MBS self-assembled monolayer on a gold surface is a spontaneous process driven by the strong affinity of the sulfur atom in the thiol group for gold. This process can be understood through several key principles:

-

Chemisorption of the Thiol Headgroup: The primary driving force for SAM formation is the covalent bond formed between the sulfur atom of the 4-MBS molecule and the gold substrate. This Au-S bond is highly stable, with a bond energy of approximately 40-50 kcal/mol, leading to the robust anchoring of the molecules to the surface. The hydrogen atom of the thiol group is lost during this process, and the sulfur atom binds to the gold surface as a thiolate.

-

Molecular Organization and Intermolecular Interactions: Once anchored to the surface, the 4-MBS molecules arrange themselves into a densely packed, ordered monolayer. This ordering is driven by a combination of factors, including van der Waals interactions between the benzene rings of adjacent molecules and electrostatic repulsive forces between the negatively charged sulfonate head groups. The final structure and packing density of the SAM are a result of the interplay between these forces and the interaction with the underlying gold lattice.

-

Thermodynamics of Self-Assembly: The self-assembly process is thermodynamically favorable, characterized by a decrease in the free energy of the system. The strong Au-S bond formation is the primary enthalpic contribution, while the ordering of the molecules on the surface leads to a decrease in entropy. However, the overall free energy change is negative, driving the spontaneous formation of the monolayer.

Diagram: Formation of a 4-MBS Self-Assembled Monolayer on a Gold Surface

Caption: Schematic of 4-MBS molecules from solution adsorbing onto a gold substrate to form an ordered SAM.

Quantitative Data of 4-MBS SAMs

Precise characterization of SAMs is crucial for understanding their properties and ensuring their performance in various applications. The following table summarizes key quantitative data for 4-MBS and the closely related 4-Mercaptobenzoic acid (4-MBA) SAMs on gold, providing a basis for comparison. Note that specific values can vary depending on the experimental conditions.

| Parameter | This compound (4-MBS) | 4-Mercaptobenzoic acid (4-MBA) | Characterization Technique |

| Ellipsometric Thickness | ~1.0 - 1.5 nm | ~0.9 - 1.2 nm | Ellipsometry |

| Water Contact Angle | < 10° | ~20 - 30° | Contact Angle Goniometry |

| Surface Coverage | ~3 - 5 x 10^14 molecules/cm² | ~4 - 6 x 10^14 molecules/cm² | Reductive Desorption CV |

| XPS S 2p Binding Energy | ~162.0 eV (thiolate), ~168.0 eV (sulfonate) | ~162.0 eV (thiolate) | X-ray Photoelectron Spectroscopy |

| XPS C 1s Binding Energy | ~284.5 eV (aromatic C), ~288.5 eV (C-S) | ~284.5 eV (aromatic C), ~288.9 eV (C=O) | X-ray Photoelectron Spectroscopy |

| XPS O 1s Binding Energy | ~532.0 eV (sulfonate) | ~532.5 eV (C=O) | X-ray Photoelectron Spectroscopy |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful preparation and characterization of high-quality 4-MBS SAMs.

Preparation of 4-MBS Self-Assembled Monolayers on Gold

This protocol outlines the steps for forming a 4-MBS SAM on a gold-coated substrate.

Materials:

-